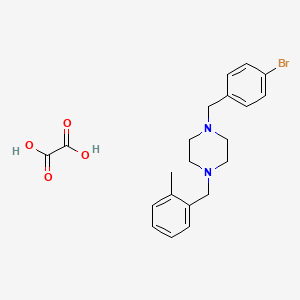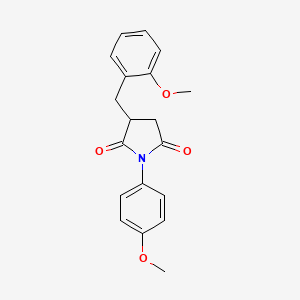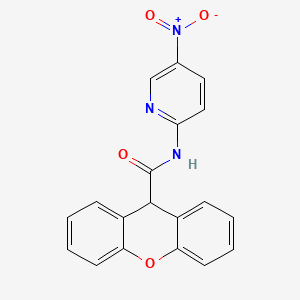
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate involves its binding to the serotonin 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the modulation of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems. The exact mechanism of action of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is still under investigation.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. It has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate in lab experiments include its high affinity for the serotonin 5-HT1A receptor, its potential use as a PET imaging agent, and its anxiolytic and antidepressant effects in animal models. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate. These include further investigation into its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential use in the treatment of mood and anxiety disorders. Additionally, more research is needed to fully understand the potential toxicity and side effects of this compound.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate involves the reaction of 4-bromobenzyl chloride and 2-methylbenzylamine in the presence of sodium carbonate. The resulting 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine is then treated with oxalic acid to obtain the oxalate salt form of the compound. This synthesis method has been reported in various research papers and has been found to be reliable and efficient.
Scientific Research Applications
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor has been a target for the development of antidepressant and anxiolytic drugs. 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has also been studied for its potential use as a PET imaging agent for the visualization of the serotonin 5-HT1A receptor in the brain.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2.C2H2O4/c1-16-4-2-3-5-18(16)15-22-12-10-21(11-13-22)14-17-6-8-19(20)9-7-17;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFLIOAGYYOKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4968810.png)
![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)

![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)

![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)

![2-(4-methylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4968851.png)
methanol](/img/structure/B4968867.png)


![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)
![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)